
(5-Fluoro-4-methoxypyridin-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Fluoro-4-methoxypyridin-2-yl)methanamine is a chemical compound with the molecular formula C7H9FN2O and a molecular weight of 156.16 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-4-methoxypyridin-2-yl)methanamine typically involves the reaction of 5-fluoro-2-methoxypyridine with a suitable amine source under controlled conditions . One common method involves the use of reductive amination, where the pyridine derivative is reacted with formaldehyde and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
(5-Fluoro-4-methoxypyridin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
(5-Fluoro-4-methoxypyridin-2-yl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of (5-Fluoro-4-methoxypyridin-2-yl)methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(5-Fluoro-2-methoxypyridin-4-yl)methanamine: Similar in structure but with different substitution patterns on the pyridine ring.
(5-Methoxypyridin-2-yl)methanamine: Lacks the fluorine atom, which can affect its reactivity and applications.
Uniqueness
(5-Fluoro-4-methoxypyridin-2-yl)methanamine is unique due to the presence of both fluorine and methoxy groups on the pyridine ring. This combination of substituents can influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H9FN2O |
---|---|
Molecular Weight |
156.16 g/mol |
IUPAC Name |
(5-fluoro-4-methoxypyridin-2-yl)methanamine |
InChI |
InChI=1S/C7H9FN2O/c1-11-7-2-5(3-9)10-4-6(7)8/h2,4H,3,9H2,1H3 |
InChI Key |
QNJLQGBQCZBIGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=NC(=C1)CN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.